3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine
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Overview
Description
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a methoxy group, and an ethoxy group attached to a phenylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine typically involves the following steps:
Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Etherification: The resulting amine is subjected to etherification with 2-methoxy-1-methyl-ethanol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-(2-methoxy-1-methyl-ethoxy)-phenylamine.
Substitution: Various substituted phenylamine derivatives.
Scientific Research Applications
3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the methoxy-ethoxy moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxy-phenylamine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
4-(2-methoxy-1-methyl-ethoxy)-phenylamine: Lacks the chloro group, which affects its biological activity and chemical behavior.
3-Chloro-4-ethoxy-phenylamine: Lacks the methoxy group, leading to variations in its applications and reactivity.
Uniqueness
- The presence of both the chloro and methoxy-ethoxy groups in 3-Chloro-4-(2-methoxy-1-methyl-ethoxy)-phenylamine imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-(1-methoxypropan-2-yloxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(12)5-9(10)11/h3-5,7H,6,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWKFKLEUOMTSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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